2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine is an organic compound that features a nitrofluorene moiety linked to a phenoxyethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine typically involves the condensation of 2-nitrofluorene with an appropriate aldehyde, followed by the reaction with phenoxyethanamine. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as tin(II) chloride dihydrate and sodium carbonate . The reaction is usually carried out at reflux temperatures or at around 55°C to ensure optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This compound may also interact with cellular proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-nitrofluorene: Shares the nitrofluorene moiety but lacks the phenoxyethanamine structure.
Phenoxyethanamine derivatives: Compounds with similar phenoxyethanamine structures but different substituents on the aromatic rings.
Uniqueness
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine is unique due to the combination of the nitrofluorene and phenoxyethanamine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H18N2O3 |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2/b20-13+ |
InChI-Schlüssel |
BJIFXXDQMBHYKG-DEDYPNTBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.